Silver;hexadecan-1-amine;acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

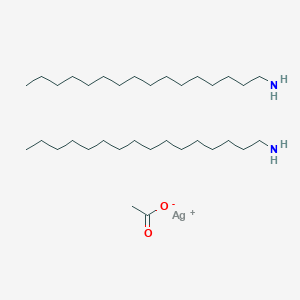

Silver;hexadecan-1-amine;acetate is a coordination compound that combines silver ions with hexadecan-1-amine and acetate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;hexadecan-1-amine;acetate typically involves the reaction of silver salts with hexadecan-1-amine and acetic acid. One common method is to dissolve silver nitrate in water, followed by the addition of hexadecan-1-amine and acetic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Silver;hexadecan-1-amine;acetate can undergo various chemical reactions, including:

Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to elemental silver, especially in the presence of reducing agents.

Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new coordination compounds with different ligands .

Scientific Research Applications

Silver;hexadecan-1-amine;acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of silver;hexadecan-1-amine;acetate involves the interaction of silver ions with biological molecules. Silver ions can disrupt microbial cell membranes, leading to cell death. Additionally, the compound can interact with proteins and nucleic acids, inhibiting their function and replication . The hexadecan-1-amine and acetate ligands help stabilize the silver ions and facilitate their delivery to target sites .

Comparison with Similar Compounds

Similar Compounds

Silver acetate: A simpler compound with similar antimicrobial properties but lacks the stabilizing effect of hexadecan-1-amine.

Silver nitrate: Widely used in various applications but more reactive and less stable compared to silver;hexadecan-1-amine;acetate.

Silver carboxylates: A broader class of compounds that include this compound and have diverse applications in nanoparticle synthesis and catalysis.

Uniqueness

This compound is unique due to the presence of hexadecan-1-amine, which provides additional stability and potential for functionalization. This makes it more versatile compared to simpler silver compounds like silver acetate and silver nitrate .

Biological Activity

Silver hexadecan-1-amine acetate is a complex compound that combines silver ions with hexadecan-1-amine and acetic acid, resulting in unique biological properties. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and potential applications.

Chemical Structure and Composition

The compound consists of:

- Silver ions : Known for their antibacterial and antifungal properties.

- Hexadecan-1-amine : A long-chain fatty amine that contributes hydrophobic characteristics.

- Acetate group : Enhances solubility and stability in biological environments.

The combination of these components results in a compound with both hydrophobic and ionic characteristics, making it suitable for various applications in biological systems and materials science.

Antimicrobial Properties

Silver compounds are widely recognized for their antimicrobial effects. Silver hexadecan-1-amine acetate exhibits significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is primarily attributed to:

- Silver ion release : Silver ions disrupt bacterial cell membranes, leading to cell death.

- Formation of reactive oxygen species (ROS) : This oxidative stress damages cellular components.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that silver hexadecan-1-amine acetate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

-

Biocompatibility :

- In vitro tests showed that the compound exhibited low cytotoxicity to human fibroblast cells, indicating potential for use in biomedical applications .

-

Surface Coating Applications :

- The compound has been explored as a coating material for medical devices due to its ability to prevent biofilm formation on surfaces, which is crucial for reducing hospital-acquired infections .

Synthesis Methods

Several synthesis methods can be employed to produce silver hexadecan-1-amine acetate:

- Direct reaction : Mixing silver acetate with hexadecan-1-amine in an acetic acid solvent.

- Solvent-free methods : Utilizing mechanochemical approaches to enhance yield and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexadecylamine | Long-chain amine | Used as a surfactant and stabilizer in nanoparticle synthesis. |

| Silver acetate | Silver salt | Known for its antimicrobial properties; simpler structure without long-chain amine. |

| Cetyltrimethylammonium bromide | Quaternary ammonium salt | Used as a surfactant; different solubility characteristics compared to fatty amines. |

This table highlights the unique properties of silver hexadecan-1-amine acetate compared to other compounds, emphasizing its dual functionality as both an antimicrobial agent and a surfactant.

Properties

CAS No. |

148354-38-5 |

|---|---|

Molecular Formula |

C34H73AgN2O2 |

Molecular Weight |

649.8 g/mol |

IUPAC Name |

silver;hexadecan-1-amine;acetate |

InChI |

InChI=1S/2C16H35N.C2H4O2.Ag/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4;/h2*2-17H2,1H3;1H3,(H,3,4);/q;;;+1/p-1 |

InChI Key |

JVEFGTRBNDNSJQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCN.CC(=O)[O-].[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.